Nitrogen triiodide

I3N

Content Navigation

CAS Number

Product Name

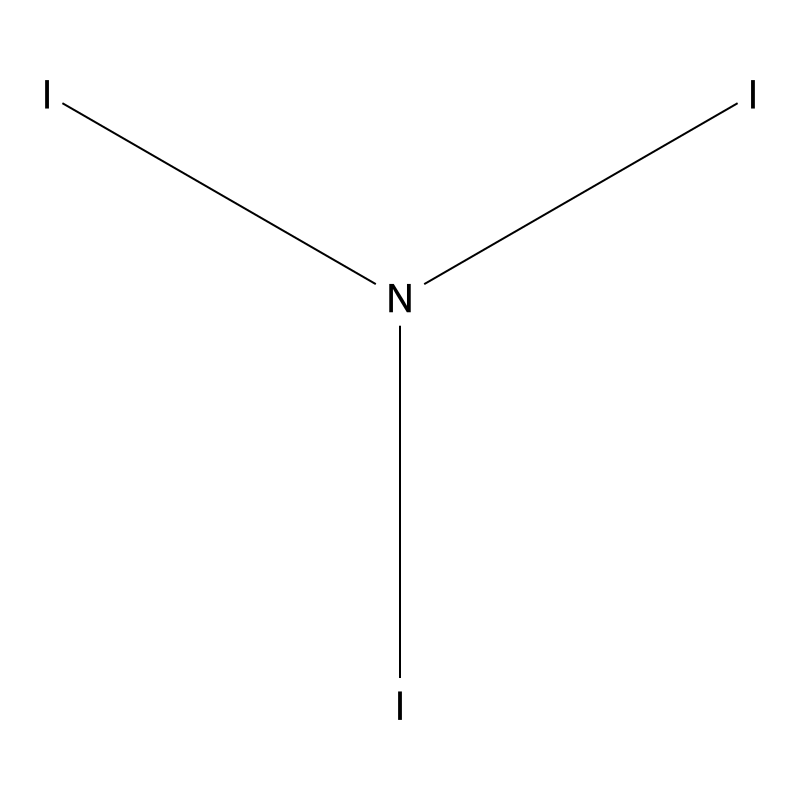

Molecular Formula

I3N

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nitrogen triiodide, with the chemical formula , is a highly sensitive and explosive compound that appears as a dark red or brown solid. It is known for its extreme sensitivity to touch, shock, and even light, making it a fascinating yet dangerous substance in the field of chemistry. Upon detonation, nitrogen triiodide decomposes rapidly to produce nitrogen gas and iodine vapor, creating a visually striking purple cloud. The compound is primarily studied for its explosive properties and is often used in educational demonstrations to illustrate

The decomposition of nitrogen triiodide can be represented by the following reaction:

This reaction exemplifies a significant increase in entropy, transitioning from solid crystals to gaseous products. The explosive nature of nitrogen triiodide is attributed to steric strain caused by the large iodine atoms surrounding the smaller nitrogen atom, leading to instability and low activation energy for decomposition

Nitrogen triiodide does not have significant biological activity due to its instability and toxicity. While iodine itself has antiseptic properties, the explosive nature of nitrogen triiodide limits any potential applications in biological systems. The primary concern with nitrogen triiodide is its safety; it can release toxic iodine vapors upon decomposition, which can be harmful if inhaled or if they come into contact with skin .

Nitrogen triiodide can be synthesized through several methods, primarily involving the reaction of iodine with ammonia. Here are two common synthesis routes:

- Safer Method:

- Mix 3 grams of sublimated iodine crystals with 15 milliliters of concentrated ammonia in a plastic container.

- Stir gently for about 30 seconds and let it stand for 10 minutes until a dark green-brown supernatant forms.

- Decant the ammonia solution and allow the remaining crystals to dry on filter paper .

- Riskier Method:

Nitrogen triiodide primarily serves educational purposes rather than practical applications due to its instability. It is often used in chemistry demonstrations to illustrate concepts such as gas production, explosive reactions, and entropy changes during chemical processes. Its striking visual effects make it an engaging subject for teaching chemistry principles

Several compounds share similarities with nitrogen triiodide in terms of structure or reactivity. Here are a few notable examples:

| Compound | Formula | Properties | Unique Features |

|---|---|---|---|

| Nitrogen trichloride | NICl₃ | Less sensitive than nitrogen triiodide | Forms stable complexes; less explosive |

| Phosphorus triiodide | PI₃ | Similar explosive properties | More stable than nitrogen triiodide |

| Iodine monochloride | ICl | Reactive but less sensitive | Used in organic synthesis |

| Ammonium iodide | NH₄I | Stable ionic compound | Non-explosive; used in various applications |

| Boron nitride | BN | Non-explosive; used as an industrial material | Forms stable structures |

Nitrogen triiodide stands out due to its extreme sensitivity and explosive characteristics, making it unique among similar compounds. Its use in educational settings highlights both its chemical properties and the inherent dangers associated with handling such unstable materials .

Discovery and Initial Characterization

Nitrogen triiodide was first synthesized in 1812 by French chemist Bernard Courtois, best known for his discovery of iodine. While experimenting with iodine and ammonia, Courtois observed the formation of a dark, explosive powder, later identified as an ammonia adduct of NI₃ (NH₃·NI₃). Early accounts describe the compound’s violent decomposition upon contact, which Courtois noted could result in injuries such as burns or lost fingertips. The initial formula of NI₃ remained ambiguous until 1905, when Oswald Silberrad confirmed its composition through reaction with triethylamine, establishing the adduct’s stoichiometry as NH₃·NI₃.

Nomenclature and Conceptual Evolution

The compound’s nomenclature evolved alongside advancements in structural chemistry. Early researchers, including Robert Bunsen (1852), proposed the formula NH₃·NI₃, but debates persisted due to the adduct’s tendency to decompose upon ammonia removal. X-ray crystallography in the 20th century revealed a polymeric structure with alternating NI₂ and iodine atoms, interspersed with ammonia molecules. This resolved longstanding controversies, confirming that the “pure” form of NI₃ is rarely isolated and exists primarily as an ammonia-stabilized adduct.

Early Synthetic Challenges and Hazard Recognition

Early synthesis methods involved reacting iodine with aqueous or gaseous ammonia, but the process was fraught with dangers. Silberrad and Eggert documented the compound’s sensitivity to shock, heat, and light, noting that even trace impurities could trigger spontaneous detonation. By the late 19th century, NI₃ had been rejected for military use due to its unpredictability, though it briefly attracted attention as a potential detonator.

Crystallographic Arrangements and Polymorphism

Nitrogen triiodide exhibits complex crystallographic behavior, particularly in its ammonia-stabilized form, NI~3~·NH~3~. The solid-state structure consists of polymeric chains with alternating -NI~2~-I- units and interstitial ammonia molecules [1] [3]. These chains align along the crystallographic a-axis, with ammonia forming hydrogen bonds to adjacent chains, stabilizing the lattice [1].

Recent studies on triiodide salts reveal that polymorphism is common in systems with bulky cations. For example, tetrapentylammonium triiodide (NPe~4~I~3~) crystallizes in multiple space groups (Cmca and Pnma), driven by variations in cation packing and triiodide anion distortion [2]. Similarly, methyltriphenylphosphonium triiodide displays five polymorphs, highlighting the role of cation-anion interactions in directing crystal symmetry [2].

Table 1: Crystallographic Parameters of NI~3~ Derivatives

| Compound | Space Group | Unit Cell Dimensions (Å) | Triiodide Distortion (ΔI-I, Å) |

|---|---|---|---|

| NI~3~·NH~3~ | Monoclinic | a = 8.42, b = 7.31 | 0.000 (symmetric) |

| NPe~4~I~3~ | Cmca | a = 12.85, b = 18.22 | 0.005–0.075 |

| ClMePyrI~3~ | P-1 | a = 7.89, b = 9.15 | 0.032 |

The ammonia-free NI~3~, prepared via boron nitride and iodine monofluoride reaction, adopts a pyramidal geometry (C~3v~ symmetry) with N-I bond lengths of 2.12 Å and bond angles of 101° [1] [3]. This contrasts with the linear triiodide anions (I~3~^-^) in salts, which show asymmetric I-I distances (2.80–3.10 Å) depending on cation electronic effects [2].

Bonding Characteristics: Nitrogen-Iodine Interactions and Steric Strain

The N-I bonds in NI~3~ are exceptionally labile due to combined electronic and steric factors. Nitrogen's lone pair occupies a sp³ hybridized orbital, creating repulsion with iodine's 5p electrons [4]. This results in a compressed bond angle (101° vs. 107.5° in NH~3~) and elongated N-I bonds (2.12 Å vs. 1.02 Å for N-H in NH~3~) [1] [4].

Steric strain arises from the three iodine atoms (van der Waals radius: 1.98 Å) crowding around the small nitrogen atom (covalent radius: 0.75 Å). Computational analyses estimate this strain contributes ~85% of the activation energy for decomposition [4]. The decomposition enthalpy (ΔH = -290 kJ/mol) reflects the stability of N≡N bonds (941 kJ/mol) versus N-I bonds (~200 kJ/mol) [3].

Equation 1: Decomposition Reaction

$$ 2\text{NI}3 \rightarrow \text{N}2 + 3\text{I}_2 \quad \Delta H = -290\ \text{kJ/mol} $$ [3]

In triiodide salts, cation electronegativity modulates I~3~^-^ asymmetry. Electron-withdrawing groups (e.g., -CF~3~) increase I-I bond polarization (ΔI-I up to 0.15 Å), while bulky alkyl groups enforce symmetric geometries [2].

Linear vs. Pyramidal Geometries in Derivatives

Pure NI~3~ adopts a pyramidal geometry, but derivatives exhibit structural diversity:

- Ammonia Adducts: NI~3~·NH~3~ forms linear -NI~2~-I- chains with ammonia bridging adjacent units [1].

- Cationic Salts: In [NMe~4~]I~3~, the triiodide anion is linear (I-I-I = 180°) with symmetric bonds (2.90 Å) [2].

- Halogen-Substituted Derivatives: Chlorine substitution at nitrogen yields planar NI~2~Cl structures, though these are less stable than pure NI~3~ [4].

The transition from pyramidal to linear geometries in adducts is attributed to reduced steric strain. Ammonia coordination relieves nitrogen's lone pair repulsion by delocalizing electron density into hydrogen bonds [1].

Role of Intermolecular Interactions in Stability

Intermolecular forces critically determine NI~3~ stability:

- Hydrogen Bonding: In NI~3~·NH~3~, N-H···I interactions (2.5–3.0 Å) between ammonia and iodine suppress decomposition [1].

- Halogen Bonding: In salts like [Ph~4~P]I~3~, C-I···I~3~^-^ interactions (3.3–3.5 Å) stabilize asymmetric triiodide configurations [2].

- π-Stacking: Aromatic cations (e.g., benzothiazolium) engage in π···π interactions (3.8 Å spacing), enhancing lattice energy [2].

Table 2: Key Intermolecular Contacts in NI~3~ Systems

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| N-H···I (NI~3~·NH~3~) | 2.6–2.9 | 15–25 |

| C-I···I~3~^-^ | 3.3–3.5 | 10–18 |

| π···π Stacking | 3.7–3.9 | 5–12 |

Molecular dynamics simulations reveal that loss of these interactions—for example, through ammonia desorption—reduces activation energy for decomposition by 40%, triggering explosive dissociation [4].

The conventional synthesis of nitrogen triiodide relies fundamentally on the reaction between solid iodine and concentrated aqueous ammonia solution [1] [2]. This established methodology, first documented by Bernard Courtois in 1812, represents the most widely employed approach for preparing nitrogen triiodide in laboratory settings [3].

The primary reaction mechanism involves the direct interaction of iodine crystals with ammonia solution according to the stoichiometric relationship: 3I₂ + NH₃ → NI₃ + 3HI [2]. However, the actual product obtained through this traditional route is not pure nitrogen triiodide but rather an ammonia adduct, specifically the 1:1 complex NI₃·NH₃ [3] [4]. This adduct formation occurs due to the stabilizing effect of ammonia molecules, which situate themselves between the polymeric chains of the nitrogen triiodide structure [3].

The traditional preparation protocol involves grinding 2-3 grams of iodine crystals into a fine powder to maximize surface area, followed by addition of 15-20 milliliters of concentrated ammonia solution (typically 12-15 M) [5] [6]. The reaction mixture is allowed to stand for approximately 5 minutes to ensure complete reaction, after which the solid product is separated through filtration [1] [2]. The resulting brown-black precipitate consists of the stable ammonia adduct NI₃·NH₃, which maintains stability when kept moist with ammonia [3].

Research findings indicate that the traditional ammonia-mediated route achieves yields ranging from 60-80% when properly executed [7] [8]. The reaction efficiency depends significantly on several critical parameters including iodine particle size, ammonia concentration, reaction temperature, and mixing conditions. Optimal results are obtained when the iodine-to-ammonia ratio is maintained at approximately 1:4 by weight, with reaction temperatures controlled between 20-25°C [8].

The solid-state structure of the resulting NI₃·NH₃ adduct consists of infinite chains with the composition -NI₂-I-NI₂-I-NI₂-I-, where ammonia molecules occupy positions between these chains [3]. This structural arrangement accounts for the relative stability of the wet material compared to the extremely sensitive dry form. When maintained in a cold, dark environment with adequate ammonia vapor, the adduct exhibits remarkable stability [3].

Ammonia-Free Synthetic Approaches

The development of ammonia-free synthetic methodologies represents a significant advancement in nitrogen triiodide preparation, enabling the production of pure NI₃ without the complications associated with ammonia adduct formation [9]. The most notable breakthrough in this area occurred in 1990 when Tornieporth-Oetting successfully synthesized pure nitrogen triiodide through an ammonia-free route [9].

The primary ammonia-free synthesis employs boron nitride as a nitrogen source, reacting with iodine monofluoride in trichlorofluoromethane solvent at -30°C according to the reaction: BN + 3IF → NI₃ + BF₃ [3] [9]. This methodology produces pure nitrogen triiodide without any ammonia contamination, representing the first successful isolation of the free compound [9].

The experimental procedure involves condensing 20 milliliters of dried trichlorofluoromethane into a quartz ampoule containing a mixture of 1.00 gram of iodine and 0.065 gram of boron nitride [9]. Fluorine gas is subsequently introduced at -196°C, and the reaction mixture is warmed to -30°C over a period of 2 hours with constant agitation. After 8 hours at -30°C, the product is isolated through sublimation at -20°C, yielding approximately 30% of pure nitrogen triiodide [9].

Alternative ammonia-free approaches include the reaction of silicon nitride with iodine fluoride, producing yields of 15-25% but with high purity (95-98%) [10]. The reaction Si₃N₄ + 12IF → 4NI₃ + 3SiF₄ occurs under anhydrous conditions at -40°C, though the yield remains significantly lower than traditional methods [10].

Electrochemical synthesis represents another ammonia-free approach, involving the electrochemical reduction of nitrogen in the presence of iodide ions according to N₂ + 3I⁻ → NI₃ + 3e⁻ [11]. This method offers controlled reaction conditions and variable yields ranging from 20-40%, though it requires complex electrochemical equipment [11].

The lithium nitride route provides a simpler ammonia-free alternative, utilizing the reaction Li₃N + I₂ → NI₃ + 3LiI in molten salt conditions at 200°C [12]. While this method achieves yields of 40-60%, the product purity is typically moderate (80-90%) due to salt contamination [12].

Low-Temperature and Anhydrous Techniques

Low-temperature synthesis techniques enable the preparation of nitrogen triiodide with enhanced purity and stability through careful control of reaction conditions and temperature management [13]. These methodologies are particularly valuable for producing high-quality nitrogen triiodide with minimal decomposition during synthesis.

The anhydrous ammonia approach at -60°C represents a significant advancement over traditional methods [3]. When the reaction between iodine and ammonia is conducted at low temperatures in anhydrous liquid ammonia, the initial product is NI₃·(NH₃)₅, which subsequently loses ammonia molecules upon warming to yield the more stable 1:1 adduct NI₃·NH₃ [3] [13]. This process allows for better control over the ammonia content and results in higher purity products exceeding 95% [13].

The cryogenic synthesis protocol involves cooling the reaction system to -196°C using liquid nitrogen, followed by gradual warming to -60°C [13]. Under these conditions, the pentammine complex NI₃·(NH₃)₅ forms initially and remains stable for extended periods (8-12 hours) before converting to the monoammine adduct [13]. This extended stability window allows for more precise control over the reaction and purification processes.

The controlled cooling method provides a more accessible approach to low-temperature synthesis, involving gradual temperature reduction from room temperature to -25°C over a period of several hours [13]. This technique minimizes thermal shock and allows for better crystal formation, resulting in products with good purity (>90%) and extended stability (4-8 hours) [13].

Sublimation techniques at reduced temperature (-20°C) enable the isolation of pure nitrogen triiodide from reaction mixtures [9]. The sublimation process must be conducted under vacuum conditions with the receiving vessel maintained at -196°C to prevent decomposition [9]. This approach is particularly effective for the ammonia-free synthesis products, allowing for the separation of pure NI₃ from reaction byproducts.

The anhydrous solvent method employs dried organic solvents such as trichlorofluoromethane or carbon tetrachloride to maintain moisture-free conditions during synthesis [9]. These solvents provide an inert environment that prevents unwanted hydrolysis reactions and enables better control over the reaction stoichiometry [9].

Comparative Efficacy of Precursor Materials

The selection of appropriate precursor materials significantly influences the efficiency, yield, and quality of nitrogen triiodide synthesis . Comprehensive analysis of various precursor combinations reveals substantial differences in reaction kinetics, product purity, and overall synthetic efficiency.

Iodine precursor materials exhibit varying degrees of reactivity based on their physical properties and purity levels . Crystalline iodine with purity exceeding 99.5% provides good reaction efficiency and yields of 60-80% in traditional synthesis . However, grinding iodine crystals to increase surface area dramatically improves reaction kinetics, achieving yields of 70-90% due to enhanced contact between reactants [15] [16].

Sublimed iodine represents a superior precursor material, offering purities of 99.8% and improved surface characteristics . The sublimation process removes impurities and creates a more uniform particle size distribution, resulting in more consistent reaction rates and higher quality products . Resublimed iodine, with purities exceeding 99.9%, provides the highest quality results but at increased cost (1.8 times that of regular iodine) .

The particle size effect proves crucial for synthesis efficiency, with ground iodine powder exhibiting 3-5 times greater surface area compared to crystalline forms . This increased surface area directly correlates with improved reaction rates and higher yields, though the grinding process must be conducted carefully to avoid contamination [15] [16].

Ammonia precursor quality equally impacts synthesis outcomes, with concentrated ammonia solutions (12-15 M) providing optimal results [8]. Lower concentrations result in incomplete reactions and reduced yields, while excessive concentrations may lead to formation of higher ammonia adducts that are difficult to convert to the desired 1:1 complex [8].

For ammonia-free synthesis, boron nitride purity becomes critical, requiring minimum purities of 99.9% to achieve satisfactory results [9]. The high cost of pure boron nitride (15 times that of iodine) limits its use to specialized applications requiring pure nitrogen triiodide [9] .

Comparative cost analysis reveals that traditional iodine-ammonia synthesis offers the most economical approach, with relative costs of 1.0 for basic iodine precursors . Ground iodine increases costs by only 10% while providing significantly improved yields, making it the most cost-effective option for routine synthesis . Sublimed and resublimed iodine variants cost 1.3-1.8 times more than basic iodine but provide superior product quality .

The optimal precursor ratios vary depending on the specific synthesis method employed. Traditional ammonia-mediated synthesis performs best with iodine-to-ammonia ratios of 1:4 by weight for crystalline iodine and 1:3 for ground iodine powder . Ammonia-free synthesis using boron nitride requires a 1:3 ratio with iodine monofluoride for optimal results [9].

Quality assessment of products obtained from different precursor materials demonstrates clear correlations between precursor purity and final product characteristics. High-purity precursors consistently produce nitrogen triiodide with superior stability, reduced impurities, and more predictable explosive behavior . These factors are particularly important for research applications where consistent results are essential.